molecular formula C6H11ClN4 B6200650 1-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 2694729-21-8

1-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B6200650
CAS No.: 2694729-21-8
M. Wt: 174.6
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Description

1-(1-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound that features a triazole ring, a cyclopropyl group, and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an alkyne and an azide react to form the 1,2,3-triazole ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazole ketone, while reduction could produce a triazole alcohol.

Scientific Research Applications

1-(1-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its triazole ring, which can interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets. The cyclopropyl group adds steric bulk, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride: Similar structure but with a different triazole ring position.

    (1-Methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride: Features a methyl group instead of a cyclopropyl group.

    1-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: Contains a propyl group instead of a cyclopropyl group.

Uniqueness: 1-(1-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is unique due to its specific triazole ring position and the presence of a cyclopropyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2694729-21-8

Molecular Formula

C6H11ClN4

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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